molecular formula C18H14ClN3O3 B2537536 2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide CAS No. 1286719-16-1

2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide

Cat. No. B2537536
CAS RN: 1286719-16-1
M. Wt: 355.78
InChI Key: HFVYHFZMPSMCOF-UHFFFAOYSA-N
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Description

The compound “2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide” is a heterocyclic compound . It is related to a class of compounds that have been identified as potent and specific inhibitors of CK1δ . These compounds have shown to inhibit the proliferation of tumor cell lines in a dose and cell line specific manner .


Synthesis Analysis

While specific synthesis information for “2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide” was not found, oxazole derivatives in general have been synthesized using various strategies . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in recent years . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .

Scientific Research Applications

Photooxygenation of Oxazoles for Macrolide Synthesis

Oxazoles, such as 2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide, serve as precursors for activated carboxylates through photooxygenation, facilitating the synthesis of macrolides including recifeiolide and curvularin. This application underscores the utility of oxazoles in complex organic synthesis, leveraging their reactivity towards singlet oxygen to form triamides, which further undergo selective nucleophilic attack, demonstrating their pivotal role in synthetic chemistry (Wasserman, Gambale, & Pulwer, 1981).

Gold-Catalyzed Oxidation Strategy

The compound exemplifies the core structure in studies exploring gold-catalyzed oxidation strategies for the efficient modular synthesis of oxazoles. This process involves a [3+2] annulation between a terminal alkyne and a carboxamide, facilitated by gold catalysis. The research highlights the role of bidentate ligands in tempering the reactivities of α-oxo gold carbenes, leading to the selective formation of oxazole rings. This method opens new opportunities for applying oxidative gold catalysis in the development of novel synthetic methods, underscoring the versatility of oxazoles in organic synthesis (Luo, Ji, Li, & Zhang, 2012).

Aqueous Media Synthesis of Benzazoles

The compound is central to research focused on the synthesis of benzazoles in aqueous media, demonstrating the feasibility of utilizing thioamidinium salts for the preparation of benzoxazoles, benzothiazoles, and benzimidazoles. This approach highlights the environmental benefits and efficiency of performing organic syntheses in water, presenting a green chemistry perspective to the synthesis of oxazole derivatives (Boeini & Hajibabaei Najafabadi, 2009).

Reactivity of Chlorine Atom in Oxazole Derivatives

Research into the reactivity of chlorine atoms in oxazole derivatives, such as 2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide, has led to the development of new 2-aryl-5-chloro-1,3-oxazole-4-carboxamides. These studies investigate the reactivity towards N-, O-, and S-nucleophiles, contributing to our understanding of the chemical behavior of chlorinated oxazoles and their potential applications in synthetic chemistry (Kornienko, Pil'o, Prokopenko, & Brovarets, 2014).

Future Directions

While specific future directions for “2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide” were not found, there is a general interest in the synthesis of oxazole derivatives due to their pharmaceutical activities and therapeutic potential . The development of novel strategies for the synthesis of structurally diverse heterocyclic compounds is an active area of research .

properties

IUPAC Name

2-benzamido-N-[(2-chlorophenyl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c19-14-9-5-4-8-13(14)10-20-17(24)15-11-25-18(21-15)22-16(23)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVYHFZMPSMCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(2-chlorobenzyl)oxazole-4-carboxamide

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